N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide
CAS No.: 896323-01-6
Cat. No.: VC11917849
Molecular Formula: C24H26N2O5S
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896323-01-6 |
|---|---|
| Molecular Formula | C24H26N2O5S |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(3-phenylpropyl)oxamide |
| Standard InChI | InChI=1S/C24H26N2O5S/c1-18-11-13-20(14-12-18)32(29,30)22(21-10-6-16-31-21)17-26-24(28)23(27)25-15-5-9-19-7-3-2-4-8-19/h2-4,6-8,10-14,16,22H,5,9,15,17H2,1H3,(H,25,27)(H,26,28) |
| Standard InChI Key | FDMQSCBJLYBEAS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCCC2=CC=CC=C2)C3=CC=CO3 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCCC2=CC=CC=C2)C3=CC=CO3 |
Introduction
Molecular Formula and Weight
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Molecular Formula: C21H24N2O4S
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Molecular Weight: 416.5 g/mol
Structural Features
The compound consists of:
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A furan ring (furan-2-yl group), contributing aromaticity and polarity.
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A 4-methylbenzenesulfonyl group, which adds hydrophobicity and electron-withdrawing characteristics.
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An ethanediamide backbone, providing flexibility and potential for hydrogen bonding.
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A 3-phenylpropyl group, enhancing hydrophobic interactions.
IUPAC Name
The IUPAC name of the compound is:
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide.
Synthesis
The synthesis of this compound likely involves:
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Formation of the ethanediamide backbone:
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Reacting an appropriate diamine with a sulfonyl chloride derivative to introduce the sulfonamide group.
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Addition of the furan ring:
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Incorporating a furan-containing intermediate through nucleophilic substitution or amidation.
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Attachment of the phenylpropyl group:
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Using alkylation or reductive amination to add the hydrophobic phenylpropyl moiety.
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The reaction conditions would typically involve mild temperatures and organic solvents like dichloromethane or acetonitrile.
Pharmaceutical Relevance
The compound's structure suggests potential biological activity due to:
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The amide groups, which can form hydrogen bonds with biological targets.
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The sulfonamide moiety, commonly found in drugs with antibacterial or enzyme-inhibitory properties.
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The aromatic groups, which may facilitate interactions with hydrophobic pockets in proteins.
Material Science
The combination of polar (amide) and nonpolar (aromatic) regions could make this compound useful as a surfactant or in self-assembling materials.
Spectroscopic Analysis
Characterization techniques likely include:
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NMR Spectroscopy:
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Proton (^1H) NMR for identifying aromatic protons from the furan and phenyl rings.
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Carbon (^13C) NMR for confirming carbon environments in the amide and sulfonamide groups.
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Mass Spectrometry (MS):
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Molecular ion peak at , corresponding to its molecular weight.
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Infrared (IR) Spectroscopy:
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Peaks around for N-H stretching (amide).
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Peaks near for C=O stretching in amides.
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Computational Studies
Density Functional Theory (DFT) calculations may provide insights into:
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Optimized molecular geometry.
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Frontier molecular orbitals (HOMO-LUMO gap), indicating electronic properties.
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